12-Methacryloyldodeylphosphate

Description

Contextualization of Methacrylate-Phosphate Monomers in Interfacial Chemistry

Methacrylate-phosphate monomers are a significant class of functional monomers in advanced materials science, particularly in the realm of interfacial chemistry. pocketdentistry.com These monomers characteristically possess both a polymerizable methacrylate (B99206) group and a phosphate (B84403) group, which imparts unique properties for adhesion and surface modification. lookchem.comcymitquimica.com The phosphate group is known to act as an adhesion promoter, enhancing the bonding properties of polymers to various substrates, especially metallic and mineral surfaces like hydroxyapatite (B223615). rsc.org This is achieved through chemical interactions, including the formation of ionic bonds with calcium ions in hydroxyapatite. pocketdentistry.comrsc.org

Evolution and Significance of 12-Methacryloyldodeylphosphate in Adhesion Science

This compound, commonly known as 10-MDP, has emerged as a particularly significant monomer in adhesion science since its development. pocketdentistry.comlookchem.com Its chemical structure consists of a methacrylate group, a long ten-carbon alkyl chain (decyl group), and a dihydrogen phosphate group. pocketdentistry.comdakenchem.com This specific structure provides an optimal balance of properties for creating strong and durable adhesive interfaces. pocketdentistry.com

The evolution of 10-MDP is rooted in the quest for more effective dental adhesives. completesmilesbv.com.au It is a key component in many modern dental bonding agents and self-etching adhesives. lookchem.comcompletesmilesbv.com.au Its significance lies in its ability to form a stable chemical bond with hydroxyapatite, the primary mineral component of teeth and bones. pocketdentistry.comdakenchem.com This interaction leads to the formation of a "nano-layered structure" at the interface, which is believed to contribute significantly to the long-term durability of the adhesive bond. nih.govnih.gov The long hydrophobic alkyl chain in 10-MDP also plays a crucial role by influencing the monomer's flexibility, solubility, and providing a hydrophobic character to the adhesive interface, which can enhance its resistance to hydrolysis. pocketdentistry.comlongdom.org

The use of 10-MDP has expanded beyond dental applications into other areas of materials science where strong adhesion to mineralized or metallic surfaces is required, such as in biomedical coatings and surface modifiers for industrial applications. rsc.orgmusechem.com

Research Trajectories and Academic Objectives Pertaining to this compound

Current and future research on this compound is focused on several key areas. A primary objective is to further understand and optimize its interaction with various substrates at the molecular level. pocketdentistry.com This includes detailed studies on the formation and stability of the nano-layered structure on hydroxyapatite and other materials. nih.gov Researchers are investigating the influence of factors like pH, the presence of other monomers (like HEMA), and environmental conditions on the bonding effectiveness of 10-MDP. cymitquimica.comnih.gov

Another significant research trajectory involves the development of new materials and formulations incorporating 10-MDP to enhance their performance. alibaba.com This includes the creation of "smart" adhesives with additional functionalities, such as antibacterial properties or the ability to promote tissue remineralization. completesmilesbv.com.au For example, studies have explored the incorporation of zinc into 10-MDP-containing adhesives to improve the potential for remineralizing caries-affected dentin. aip.org

Furthermore, there is ongoing research into the synthesis of novel methacrylate-phosphate monomers with different spacer lengths or functional groups to tailor their properties for specific applications. pocketdentistry.comresearchgate.net The overarching academic objective is to leverage the unique chemical properties of 10-MDP and related monomers to design next-generation advanced materials with superior adhesive performance and longevity for a wide range of applications in dentistry, medicine, and industry. oatext.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 85590-00-7 | lookchem.com |

| Molecular Formula | C14H27O6P | lookchem.com |

| Molecular Weight | 322.33 g/mol | dakenchem.com |

| Appearance | Colorless to light yellow viscous liquid or solid | dakenchem.comcoreychem.com |

| Boiling Point | 450.2 °C at 760 mmHg | lookchem.com |

| Density | 1.136 g/cm³ | dakenchem.com |

| Refractive Index | 1.475 | dakenchem.com |

| Flash Point | 226.1 °C | dakenchem.com |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone (B3395972) | dakenchem.com |

| Storage Temperature | 2-8 °C, refrigerated | dakenchem.comcoreychem.com |

Research Findings on 10-MDP Adhesion

| Research Focus | Key Finding | Significance | Source |

| Interaction with Hydroxyapatite (HAp) | Forms a stable, nano-layered structure through ionic bonding with calcium. | Contributes to long-term bond durability and resistance to hydrolysis. | nih.gov |

| Effect of Carbon Chain Length | The 10-carbon chain of 10-MDP is optimal for producing intense nano-layering compared to shorter chains. | The long spacer enhances monomer flexibility, hydrophobicity, and overall adhesive performance. | pocketdentistry.com |

| Influence of HEMA | The presence of 2-hydroxyethyl methacrylate (HEMA) can inhibit the formation of the nano-layered structure. | Understanding this interaction is crucial for formulating effective multi-component dental adhesives. | nih.gov |

| Bonding to Zirconia | Primers containing 10-MDP can improve the bond strength of methacrylate-based resin cements to zirconia ceramics. | Expands the application of 10-MDP to non-biological substrates in dentistry. | lood.lt |

| Remineralization Potential | Zinc-doped 10-MDP adhesives can promote the remineralization of caries-affected dentin. | Opens possibilities for developing bioactive dental materials with therapeutic benefits. | aip.org |

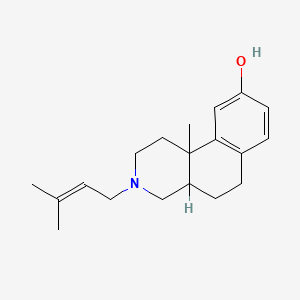

Structure

3D Structure

Properties

CAS No. |

81124-85-8 |

|---|---|

Molecular Formula |

C19H27NO |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

10b-methyl-3-(3-methylbut-2-enyl)-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinolin-9-ol |

InChI |

InChI=1S/C19H27NO/c1-14(2)8-10-20-11-9-19(3)16(13-20)6-4-15-5-7-17(21)12-18(15)19/h5,7-8,12,16,21H,4,6,9-11,13H2,1-3H3 |

InChI Key |

UBKGPRKTCCVVBP-UHFFFAOYSA-N |

SMILES |

CC(=CCN1CCC2(C(C1)CCC3=C2C=C(C=C3)O)C)C |

Canonical SMILES |

CC(=CCN1CCC2(C(C1)CCC3=C2C=C(C=C3)O)C)C |

Other CAS No. |

81124-85-8 |

Synonyms |

9-hydroxy-10-methyl-3-(3-methyl-2-butenyl)-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline HMMBOI |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 12 Methacryloyldodeylphosphate

Established Synthetic Pathways for 12-Methacryloyldodeylphosphate Production

The synthesis of this compound can be approached through two primary routes: the introduction of a phosphate (B84403) moiety onto a pre-existing methacrylate (B99206) compound or the methacrylation of a dodecyl phosphate precursor. Both pathways involve fundamental organic reactions, primarily esterification.

Esterification Reactions for Phosphate Moiety Introduction

A common and effective method for synthesizing this compound involves the direct phosphorylation of a hydroxyl-terminated methacrylate precursor, namely 12-hydroxydodecyl methacrylate. This process entails an esterification reaction where the hydroxyl group of the precursor reacts with a phosphorylating agent.

One widely used phosphorylating agent is phosphorus pentoxide (P₂O₅). The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the phosphorus atom of P₂O₅. This method is advantageous due to the high reactivity of phosphorus pentoxide. The general reaction is as follows:

12-hydroxydodecyl methacrylate + P₂O₅ → this compound + byproducts

Another phosphorylating agent that can be employed is phosphoryl chloride (POCl₃). This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction with phosphoryl chloride offers a high degree of reactivity and is a staple in the synthesis of phosphate esters.

The choice of phosphorylating agent and reaction conditions, such as solvent and temperature, are critical in controlling the reaction and minimizing the formation of byproducts like diphosphates and triphosphates.

Methacrylation of Dodecyl Phosphate Precursors

An alternative synthetic strategy involves the methacrylation of a dodecyl phosphate precursor. This pathway begins with the phosphorylation of 1,12-dodecanediol (B52552), a long-chain diol, to produce dodecyl phosphate. The remaining hydroxyl group on the dodecyl chain is then esterified with methacrylic acid or one of its derivatives, such as methacryloyl chloride, to introduce the polymerizable methacrylate group.

The initial phosphorylation of 1,12-dodecanediol can be achieved using the same phosphorylating agents mentioned previously, such as P₂O₅ or POCl₃. The subsequent methacrylation is a standard esterification reaction, often catalyzed by an acid, to attach the methacrylate functionality. This two-step process allows for a controlled synthesis, with purification of the intermediate dodecyl phosphate possible before the final methacrylation step.

Advanced Synthetic Approaches and Yield Optimization

While the established pathways provide reliable methods for the synthesis of this compound, research into advanced synthetic approaches focuses on improving efficiency, yield, and purity. While specific advanced methodologies for this particular compound are not extensively detailed in publicly available literature, general principles of modern organic synthesis can be applied. These include microwave-assisted synthesis to potentially reduce reaction times and improve yields, and the exploration of one-pot syntheses to streamline the process and reduce waste.

Stoichiometry of Reactants: Careful control of the molar ratios of the reactants is crucial to drive the reaction to completion and minimize the formation of unwanted side products.

Reaction Temperature and Time: Optimizing the temperature and duration of the reaction can enhance the reaction rate and prevent the degradation of reactants and products.

Catalyst Selection: The choice of catalyst, particularly in the methacrylation step, can significantly impact the reaction's efficiency and yield.

Removal of Byproducts: Efficient removal of byproducts, such as water in esterification reactions, can shift the equilibrium towards the desired product, thereby increasing the yield.

Purification Techniques and Purity Assessment for this compound

The purification of this compound is essential to remove unreacted starting materials, byproducts, and any catalysts used in the synthesis. A common purification strategy involves a multi-step process. An initial washing step, often with a non-polar solvent like n-hexane, can be employed to remove unreacted diol and certain diester byproducts.

For more rigorous purification, column chromatography is a frequently utilized technique. While specific parameters are often optimized based on the crude product's impurity profile, silica (B1680970) gel is a common stationary phase. A gradient of solvents with increasing polarity is typically used as the mobile phase to separate the desired monoester from other components.

The purity of the final product is assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of this compound, with reported purities often exceeding 95%. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ³¹P NMR, is used to confirm the chemical structure and identify any impurities. Mass spectrometry (MS) can also be employed to verify the molecular weight of the synthesized compound.

Derivatization Strategies for Tailored this compound Analogues

The chemical structure of this compound can be modified to create analogues with tailored properties. These derivatization strategies often focus on altering the dodecyl spacer chain to fine-tune the molecule's hydrophobicity, reactivity, and other physicochemical characteristics.

Structural Modifications of the Dodecyl Spacer Chain

One of the primary strategies for derivatization involves modifying the length of the alkyl spacer chain. By using diols of varying lengths in the synthesis, analogues with shorter or longer chains can be produced. For instance, variants with 2-carbon, 5-carbon, and 15-carbon spacer chains have been synthesized to study the effect of chain length on performance. researchgate.net

Another approach to modifying the spacer chain is the introduction of functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups. researchgate.net These functional groups can alter the polarity and reactivity of the monomer. The synthesis of these derivatives would involve starting materials that already contain these functionalities on the alkyl chain. For example, the synthesis of a 15-carbon analogue, 15-methacryloyloxypentadecyl dihydrogen phosphate, has been described, illustrating the feasibility of creating longer-chain derivatives. researchgate.net

These structural modifications allow for the development of a library of this compound analogues, each with unique properties that can be optimized for specific applications.

Functional Group Modifications of the Methacrylate Moiety

The methacrylate group is a critical component of 12-methacryloyldodecylphosphate (MDP), providing the capacity for polymerization which is fundamental to its application in dental adhesives and other biomaterials. This terminal double bond and the adjacent ester group are active sites that can undergo various chemical modifications. These modifications can be strategically employed to alter the physical, chemical, and biological properties of the monomer, leading to the development of new materials with enhanced characteristics. The primary approaches to modifying the methacrylate moiety involve reactions at the carbon-carbon double bond and transformations of the ester linkage.

One significant avenue for modification is the addition reaction across the carbon-carbon double bond. The electron-withdrawing nature of the adjacent carbonyl group makes the β-carbon susceptible to nucleophilic attack. This reactivity is exploited in Michael-type addition reactions, where nucleophiles such as primary and secondary amines can be introduced. For instance, the reaction of the methacrylate group with an amino-containing compound can lead to the formation of an amino-acid-like structure within the monomer. This modification can enhance the hydrophilic character of the monomer and introduce new functional groups capable of further chemical bonding or interaction with biological substrates.

Another important reaction involving the double bond is the thiol-ene reaction. This is a radical-mediated addition of a thiol to the double bond, which proceeds with high efficiency and selectivity. By reacting the methacrylate moiety of MDP with various thiol-containing molecules, a wide range of functionalities can be incorporated. This could include the introduction of additional polymerizable groups, bioactive peptides, or drug molecules. The thiol-ene reaction is particularly advantageous due to its "click chemistry" characteristics, offering rapid reaction rates and high yields under mild conditions.

Beyond additions to the double bond, the ester group of the methacrylate moiety is also a target for chemical modification. While the ester linkage is essential for the structure of MDP, its susceptibility to hydrolysis can be a limitation in certain applications. To address this, the ester group can be replaced with a more hydrolytically stable amide linkage, converting the methacrylate to a methacrylamide. This transformation can be achieved through a multi-step synthesis, for example, by first creating an amine-terminated analogue of the dodecyl phosphate chain and then reacting it with methacryloyl chloride. The resulting methacrylamide-based monomer would be expected to exhibit greater resistance to enzymatic and chemical degradation, potentially leading to more durable dental restorations.

These functional group modifications of the methacrylate moiety of 12-methacryloyldodecylphosphate open up a vast chemical space for the design of new monomers with tailored properties. By carefully selecting the modifying reagents and reaction conditions, it is possible to fine-tune characteristics such as hydrophilicity, hydrolytic stability, biocompatibility, and adhesive properties.

| Modification Type | Reagent(s) | Resulting Functional Group | Potential Change in Property |

| Michael Addition | Primary or Secondary Amine (R-NH2 or R2-NH) | β-Amino Ester | Increased hydrophilicity, introduction of new reactive sites |

| Thiol-ene Reaction | Thiol (R-SH) | Thioether | Introduction of diverse functionalities (e.g., peptides, drugs), improved cross-linking |

| Amide Substitution | Multi-step synthesis involving an amine intermediate and methacryloyl chloride | Methacrylamide | Enhanced hydrolytic and enzymatic stability |

Table of Compounds

| Abbreviation | Full Chemical Name |

| MDP | 12-Methacryloyldodecylphosphate |

| R-NH2 | Primary Amine |

| R2-NH | Secondary Amine |

| R-SH | Thiol |

Polymerization Behavior and Reaction Kinetics of 12 Methacryloyldodeylphosphate

Radical-Initiated Polymerization Mechanisms of 12-Methacryloyldodeylphosphate

The polymerization of this compound (MDP) proceeds via a free-radical mechanism, typical for methacrylate (B99206) monomers. researchgate.net This chain-growth process involves the sequential addition of monomer units to a growing radical chain, transforming the carbon-carbon double bond of the methacrylate group into a carbon-carbon single bond within the polymer backbone. researchgate.net

The radical-initiated polymerization of MDP follows the classical steps of initiation, propagation, and termination.

Initiation: This first step involves the generation of free radicals from an initiator molecule, which then react with an MDP monomer to create an active center. researchgate.net Common initiation methods in the context of dental materials where MDP is used are chemical or photochemical systems. ucl.ac.uk The rate of initiation is dependent on the efficiency and decomposition rate of the chosen initiator.

Propagation: Once initiated, the monomer radical adds successive MDP molecules, rapidly growing the polymer chain. nist.gov The rate of propagation is proportional to both the concentration of the monomer and the total number of active free radicals. nih.gov The kinetics of this stage can be influenced by the viscosity of the medium; as the polymer chains grow, viscosity increases, which can slow the diffusion of reactants. ucl.ac.uk

Termination: The growth of a polymer chain is concluded when its radical activity is destroyed. This typically occurs through bimolecular termination, where two growing radical chains react with each other via combination or disproportionation. nist.gov As polymerization progresses, the increasing viscosity can significantly reduce the mobility of large polymer radicals, slowing the termination rate. This phenomenon, known as the gel or Trommsdorff effect, leads to an autoacceleration of the polymerization rate. nist.gov Chain transfer reactions can also occur, where the radical activity is transferred to another molecule (like a monomer, solvent, or chain transfer agent), terminating one chain but initiating another. researchgate.net

While specific kinetic parameters for the homopolymerization of MDP are not widely detailed in publicly available literature, the process is governed by these fundamental principles of radical polymerization.

The choice of initiator system has a profound impact on the polymerization of MDP-containing resins. MDP is an acidic monomer due to its phosphate (B84403) group, which can engage in acid-base reactions with certain components of the initiator system. ucl.ac.ukchemrxiv.org

Studies have shown that for experimental primers, high concentrations of MDP (e.g., 40 wt%) can lower the pH and lead to a significant amount of free monomer reacting with the amine, thereby reducing the degree of conversion of the associated resin cement. chemrxiv.org To circumvent this issue, amine-free photoinitiator systems can be employed. chemrxiv.org The concentration of the initiator itself also plays a critical role. An increase in initiator concentration generally leads to a higher number of generated radicals and a faster polymerization rate. stanford.eduresearchgate.nettandfonline.com

Co-polymerization Dynamics of this compound with Co-monomers

In practical applications, MDP is not typically homopolymerized. Instead, it is co-polymerized with other monomers, particularly multifunctional dimethacrylates, to build a cross-linked polymer network. nih.gov MDP is a monofunctional monomer, meaning it can only form linear polymer chains on its own. ucl.ac.uk Co-polymerization with dimethacrylates like urethane (B1682113) dimethacrylate (UDMA), bisphenol A-glycidyl dimethacrylate (Bis-GMA), or poly(propylene glycol) dimethacrylate (PPGDMA) is essential for creating a robust, three-dimensional network structure. nih.govucl.ac.uk

The long, flexible ten-carbon chain of MDP can increase the flexibility of the resulting linear polymer segments, which may facilitate higher conversion by delaying the onset of vitrification. nih.gov

The behavior of a co-polymerization system is quantitatively described by monomer reactivity ratios (r1 and r2). The reactivity ratio is the ratio of the rate constant for a radical adding its own type of monomer (homo-propagation) to the rate constant for it adding the other monomer (cross-propagation). These ratios determine the composition and sequence distribution of monomer units along the copolymer chain.

Theoretically, the product of the reactivity ratios (r1 x r2) indicates the nature of the resulting copolymer:

r1 x r2 ≈ 1 (Ideal Copolymerization): The two radicals show little preference for adding one monomer over the other. The monomers are incorporated randomly along the chain, with the composition reflecting the feed ratio.

r1 x r2 < 1 (Alternating Copolymerization): Both radicals preferentially react with the other monomer, leading to a tendency for alternation along the chain. If both r1 and r2 are close to zero, a perfectly alternating copolymer is formed.

r1 x r2 > 1 (Block Copolymerization): Both radicals prefer to react with their own monomer type, leading to the formation of blocks of identical monomer units. This case is very rare in free-radical copolymerization.

Without experimental data for MDP, the exact structure of its copolymers cannot be precisely predicted. However, studies on the copolymerization of other dental dimethacrylates, such as UDMA and BisGMA, have been conducted to determine their reactivity ratios and predict copolymer structure. revmaterialeplastice.ro

Polymerization reactions can be classified as homogeneous or heterogeneous. In homogeneous (or bulk) polymerization, all components (monomer, initiator, polymer) are in a single phase. For applications like dental restoratives, where a solid, monolithic structure is required, bulk polymerization is the standard method. The existing literature on MDP polymerization focuses exclusively on this approach.

Heterogeneous polymerization systems, such as emulsion or suspension polymerization, involve multiple phases (e.g., monomer droplets dispersed in water). These methods are advantageous for controlling heat transfer and viscosity in large-scale industrial polymer production but are not suitable for applications requiring the in-situ formation of a solid, void-free polymer network, such as in dental fillings. There is no significant research available on the use of heterogeneous polymerization systems for this compound.

Degree of Conversion and Network Formation in this compound Polymers

The degree of conversion (DC)—the percentage of monomer double bonds that have reacted—is a critical factor determining the final physical, mechanical, and biological properties of the polymer. Suboptimal conversion can compromise the stability and longevity of the material. nih.gov

The inclusion of MDP in a resin formulation significantly influences the polymerization kinetics and final DC. Research has shown that the final DC is dependent on the concentration of MDP. One study demonstrated a linear increase in both the maximum rate of polymerization (Rp,max) and the maximum extrapolated conversion (DC,max) as the concentration of MDP was increased from 0 to 20 wt% in a UDMA/PPGDMA-based resin. nih.gov This suggests that at higher concentrations, MDP may enhance polymerization, possibly by contributing to the flexibility of the growing network and delaying the trapping of radicals in a rigid structure (vitrification). nih.gov However, other studies caution that very high concentrations of acidic monomers like MDP can negatively impact DC, especially when used with amine-containing initiators. ucl.ac.ukchemrxiv.org

The table below, based on data from a study on experimental self-adhesive composites, illustrates the effect of varying MDP concentration on polymerization kinetics. nih.gov

Table 1: Effect of this compound (MDP) Concentration on Polymerization Kinetics Data adapted from a study by Al-Haddad et al. (2022) on experimental composites based on UDMA/PPGDMA. nih.gov

| MDP Concentration (wt%) | Maximum Rate of Polymerization (Rp,max) (%/s) | Final Degree of Conversion (DC,max) (%) |

|---|---|---|

| 0 | 2.5 | 67 |

| 5 | 2.8 | 73 |

| 10 | 3.1 | 76 |

| 15 | 3.3 | 80 |

| 20 | 3.5 | 83 |

Network formation is the cornerstone of developing durable resin-based materials. As a monofunctional monomer, MDP forms linear polymer chains. nih.gov The creation of a cross-linked network relies on its co-polymerization with multi-functional monomers, typically dimethacrylates. nih.gov These cross-linkers connect the linear chains produced by MDP and other monomers, forming a three-dimensional structure that provides mechanical strength and stability. The long spacer chain in MDP can influence the network's properties, potentially increasing flexibility and toughness. nih.gov Furthermore, the phosphate group of unreacted or partially reacted MDP within the polymer network can ionically bond to fillers, such as calcium phosphate particles, further reinforcing the composite structure. nih.gov

Impact of Environmental Factors on this compound Polymerization

The transition from monomer to polymer is a dynamic process governed by reaction kinetics, which can be significantly modulated by the surrounding environment. For methacrylate monomers, factors such as the choice of solvent, the ambient temperature, and the conditions of photopolymerization play a pivotal role in determining the rate of reaction, the final degree of conversion, and the properties of the resulting polymer network.

The solvent in which polymerization is conducted can have a profound impact on the reaction kinetics. While specific kinetic studies detailing the influence of various solvents on the polymerization of this compound are not extensively documented, general principles from related systems offer significant insight. The presence of a solvent can reduce the viscosity of the initial monomer mixture, which directly impacts polymerization kinetics by affecting the mobility of the reactive species. mdpi.com

In radical polymerization, the choice of solvent can alter the propagation rate coefficient by a factor of 10 or more. pocketdentistry.com For acrylamides and acrylates, the polarity of the solvent is a key determinant. Polymerization is often accelerated in polar solvents, particularly in aqueous media, a phenomenon attributed to the formation of hydrogen bonds between the solvent and the monomer's carbonyl group. mdpi.com For instance, in the RAFT polymerization of N-vinylcaprolactam, increasing the water content in an ethanol-water solvent mixture was found to increase the monomer conversion rate. rsc.org Similarly, the addition of water as a co-solvent to an ethanolic polymerization of benzyl (B1604629) methacrylate resulted in significantly faster polymerization. rsc.org Given the phosphate group in this compound, its interaction with protic polar solvents could similarly influence reaction rates.

Temperature is a critical parameter in the polymerization of methacrylate monomers, including those initiated by light. The photopolymerization process is itself exothermic, and the heat generated, combined with the ambient temperature, influences reaction kinetics. ucl.ac.uk An increase in temperature generally leads to a higher degree of monomer conversion. thejcdp.comnih.gov This is because higher temperatures reduce the viscosity of the resin system, thereby increasing the mobility of the monomer molecules and reactive radical species. researchgate.net This enhanced mobility leads to a higher frequency of collisions between active species, resulting in further monomer conversion. researchgate.net

Studies on resin-based composites demonstrate this temperature dependence clearly. Increasing the curing temperature from 23°C to 33°C has been shown to produce a greater degree of conversion and hardness. thejcdp.com In one study, the degree of conversion for a composite material increased from 39.2% at 22°C to 58.5% at 60°C when cured for 20 seconds. nih.gov This principle is also observed in post-cure polymerization, where storing samples at body temperature (37°C) versus room temperature (20°C) results in a significantly higher final degree of conversion. nih.gov

Interactive Data Tables

Table 1: Effect of 10-MDP Concentration on Polymerization Kinetics Data derived from studies on experimental resins containing 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), an analog of this compound. researchgate.net

| 10-MDP Concentration (wt%) | Maximum Polymerization Rate (% s⁻¹) | Final Degree of Conversion (%) |

| 0 | 2.5 | 67 |

| 5 | - | 74 |

| 10 | - | 79 |

| 15 | - | 81 |

| 20 | 3.5 | 83 |

Table 2: Effect of Curing Temperature on Degree of Conversion Data from a representative study on a commercial resin-based composite, illustrating the general principle of temperature's influence on methacrylate polymerization. nih.gov

| Curing Temperature (°C) | Light Exposure Time (s) | Degree of Conversion (%) |

| 22 | 20 | 39.2 |

| 40 | 20 | 50.0 |

| 60 | 20 | 58.5 |

Interfacial Adhesion Mechanisms of 12 Methacryloyldodeylphosphate with Diverse Substrates

Chemical Bonding Mechanisms of Phosphate (B84403) Ester with Metal Oxides (e.g., Zirconia, Alumina)

The adhesion of MDP to non-silica-based ceramics like zirconia and alumina (B75360) is primarily a chemical phenomenon. compendiumlive.com Unlike traditional ceramic bonding that relies on silica (B1680970) and silane (B1218182) coupling agents, MDP's phosphate ester group directly interacts with the metal oxide surface. compendiumlive.comresearchgate.net This chemical bond is crucial for achieving a durable connection between the resin-based material and the ceramic substrate.

X-ray photoelectron spectroscopy has provided definitive evidence of this chemical bonding, revealing the formation of Zr-O-P bonds at the interface between MDP and yttria-stabilized tetragonal zirconia polycrystals (Y-TZP). uchile.clnih.gov The presence of a solvent is necessary to facilitate this reaction, with acetone (B3395972) demonstrating the most effective bonding facilitation, followed by ethanol. nih.gov Theoretical models based on density functional theory (DFT) further elucidate this interaction, showing that proton transfer occurs from the phosphate group of the adhesive to the zirconia surface. rsc.org

Chelation and Ionic Interactions of 12-Methacryloyldodecylphosphate

The primary mechanism of MDP's chemical bonding to metal oxides involves chelation and ionic interactions. ebsco.comwikipedia.org The phosphate group of the MDP molecule acts as a ligand, capable of forming multiple coordinate bonds with the metal ions on the oxide surface. ebsco.comwikipedia.org This process, known as chelation, results in the formation of a stable ring-like structure, significantly enhancing the bond strength. ebsco.comwikipedia.org

Formation of Stable Coordination Complexes

The chelation process leads to the formation of stable coordination complexes at the interface. nih.gov A coordination complex consists of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. nih.gov In this case, the zirconium or aluminum ions on the ceramic surface act as the central atoms, and the phosphate groups of the MDP molecules serve as the ligands.

The stability of these complexes is a critical factor in the long-term performance of the adhesive bond. nih.gov The formation of these robust coordination structures creates a durable link between the organic resin matrix and the inorganic ceramic substrate. compendiumlive.com Research has shown that modifying the molecular structure of MDP, for instance by extending the spacer chain length or introducing hydroxyl or carboxyl groups, can affect the thermodynamic stability of the coordination complexes formed with zirconia. nih.gov

Interaction with Hydroxyapatite (B223615) and Calcium Phosphate Surfaces

The interaction of MDP with hydroxyapatite (HAp), the primary mineral component of enamel and dentin, is a complex process involving both chemical and physical interactions. nih.gov This interaction is fundamental to the bonding of dental adhesives to tooth structure. kuraraynoritake.eu

The chemical interaction is intense and stable, characterized by the reaction of the phosphate ester group with the calcium ions in the hydroxyapatite. nih.gov This leads to a superficial dissolution of the HAp, induced by the adsorption of MDP, and the subsequent deposition of a newly formed MDP-calcium salt. nih.gov

Adsorption Isotherms and Surface Coverage by 12-Methacryloyldodeylphosphate

The initial step in the interaction between MDP and hydroxyapatite is the adsorption of the MDP molecules onto the HAp surface. Adsorption isotherms are used to characterize the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the surface at a constant temperature.

Table 1: Factors Influencing Adsorption on Hydroxyapatite

| Factor | Description | Potential Impact on MDP Adsorption |

|---|---|---|

| pH | Acidity or alkalinity of the environment. | Can affect the surface charge of both hydroxyapatite and the ionization state of the MDP phosphate group, influencing electrostatic interactions. |

| Concentration | Amount of MDP in the adhesive solution. | Higher concentrations generally lead to greater surface coverage, up to a saturation point. |

| Contact Time | Duration of exposure of the HAp surface to the MDP solution. | Longer contact times typically allow for more complete adsorption and interaction. |

| Surface Area | The total available surface of the hydroxyapatite. | A larger surface area provides more sites for adsorption to occur. |

Phosphate Ester Salt Formation and Hydrolytic Stability

A key aspect of the interaction between MDP and hydroxyapatite is the formation of a stable MDP-calcium salt. nih.gov When MDP comes into contact with HAp in an aqueous environment, calcium ions are leached from the HAp surface. nih.gov These calcium ions then react with the phosphate ester group of MDP to form a layered MDP-calcium salt structure on the HAp surface. nih.gov

This newly formed salt has a lower solubility than the original hydroxyapatite, which contributes to the stability and durability of the adhesive bond. nih.gov The long-term performance of this bond is also dependent on its hydrolytic stability, which is the resistance of the ester bonds to breaking down in the presence of water. nih.govmdpi.com While phosphate esters are generally known for their stability, especially in high-pH environments, their hydrolytic stability can be influenced by various factors. mdpi.comshreechem.in The formation of a stable, less soluble calcium salt with hydroxyapatite is thought to enhance the long-term hydrolytic stability of the adhesive interface. kuraraynoritake.eu

Mechanisms of Hybrid Layer Formation with Organic Substrates (e.g., Collagen, Resins)

The bonding of MDP-containing adhesives to dentin, an organic substrate, involves the formation of a "hybrid layer." jgdch.comnih.gov This layer is an inter-diffusion zone composed of resin, collagen fibers, and residual hydroxyapatite. jgdch.com The formation of a thick and uniform hybrid layer is crucial for achieving high bond strength to dentin. jgdch.com

The process begins with the demineralization of the dentin surface, which exposes a network of collagen fibrils. bezmialemscience.org The adhesive, containing MDP and other resin monomers, then infiltrates this collagen network. nih.gov The hydrophilic nature of the primer components in the adhesive system facilitates the penetration of the resin into the moist collagen scaffold. bezmialemscience.org

The MDP molecule plays a dual role in this process. Its phosphate group can chemically interact with any remaining hydroxyapatite within the collagen network, similar to its interaction with pure hydroxyapatite surfaces. kuraraynoritake.eu Simultaneously, the methacrylate (B99206) group of the MDP molecule is a polymerizable group. lookchem.com This allows it to copolymerize with the other resin monomers in the adhesive and the overlying composite restorative material. compendiumlive.com This polymerization within the collagen network micromechanically interlocks the resin with the dentin, solidifying the hybrid layer and creating a strong and durable bond. jgdch.compocketdentistry.com The inclusion of nano-fillers in some modern adhesive systems can increase the thickness of the hybrid layer and improve the penetration of resin monomers, further enhancing the mechanical properties of the bond. bezmialemscience.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 12-Methacryloyldodecyl phosphate |

| Alumina |

| Calcium Phosphate |

| Collagen |

| Hydroxyapatite |

Infiltration and Polymerization within Organic Matrices

The efficacy of 12-Methacryloyldodecylphosphate as an adhesion-promoting monomer is significantly attributed to its ability to infiltrate and polymerize within porous organic matrices. A prime example of this mechanism is observed in the bonding of dental adhesives to dentin, an organic-rich substrate.

The process begins with the conditioning of the organic substrate, which creates a demineralized and porous surface. When an MDP-containing adhesive is applied, the amphiphilic nature of the MDP molecule plays a crucial role. mdpi.com The molecule possesses a hydrophilic phosphate group and a long hydrophobic carbon chain. mdpi.com This structure allows it to effectively wet and penetrate the water-rich, demineralized organic matrix, such as the collagen network in dentin. mdpi.combezmialemscience.org

Once infiltrated, the methacrylate group of the MDP monomer, along with other monomers in the adhesive resin, undergoes polymerization. This in-situ polymerization within the porous organic matrix results in the formation of a "hybrid layer" or an "interdiffusion zone". bezmialemscience.orguobaghdad.edu.iq This layer is a composite structure, comprising the organic substrate (e.g., collagen fibrils) interpenetrated by the polymerized resin. bezmialemscience.orguobaghdad.edu.iq The formation of this hybrid layer is a fundamental mechanism for achieving a strong and stable bond between the adhesive and the organic substrate. bezmialemscience.org The quality and durability of this bond are directly related to the extent of resin infiltration and the completeness of the subsequent polymerization. bezmialemscience.org

Interfacial Polymerization and Mechanical Interlocking

After the MDP-containing adhesive has infiltrated the surface irregularities and pores of the substrate, the polymerization process is initiated. As the monomers link together to form polymer chains, they become physically entangled with the substrate's surface features. This creates a strong micromechanical bond, where the hardened adhesive is locked into the microscopic hills and valleys of the substrate. pocketdentistry.comjocpd.com

The formation of resin tags is a classic illustration of this principle. In porous substrates like etched dentin, the adhesive flows into the opened dentinal tubules. bezmialemscience.org Subsequent polymerization forms long, finger-like projections of resin, known as resin tags, that extend into the tubules. uobaghdad.edu.iq These tags provide significant mechanical retention, anchoring the adhesive to the substrate. The combination of the hybrid layer and these resin tags creates a robust and durable adhesive interface.

Role of 12-Methacryloyldodecylphosphate in Primer and Adhesive Systems (Material Science Perspective)

From a material science standpoint, 12-Methacryloyldodecylphosphate is a versatile functional monomer that enhances the performance of primer and adhesive systems through multiple mechanisms.

Surface Treatment Enhancement by 12-Methacryloyldodecylphosphate

The application of an MDP-containing primer is a critical step in preparing a substrate surface for bonding. The primary function of this surface treatment is to modify the surface energy and chemistry of the substrate to make it more receptive to the adhesive.

Substrates with low surface energy are often difficult to bond to because they are not easily wetted by adhesives. MDP, with its amphiphilic properties, can act as a coupling agent. The hydrophilic phosphate end of the molecule can interact with and adsorb onto the substrate surface, while the hydrophobic methacrylate end orients away from the surface. This effectively changes the surface chemistry, increasing its wettability and promoting the spreading of the subsequently applied adhesive. mdpi.com

Furthermore, in the context of bonding to inorganic substrates like zirconia ceramics, MDP-containing primers have been shown to significantly improve bond strength. researchgate.net The phosphate group of MDP can form strong ionic bonds with metal oxides on the zirconia surface, creating a durable chemical link between the ceramic and the resin-based adhesive. researchgate.net

The effect of various surface treatments on the shear bond strength (SBS) of composite materials is a subject of extensive research. The following table illustrates typical findings from studies investigating different interfacial surface treatments.

| Group | Interfacial Surface Treatment | Mean Shear Bond Strength (MPa) |

| 1 | No Treatment | 18.5 |

| 2 | Ethanol Wipe | 20.2 |

| 3 | Phosphoric Acid Etching + Bonding Agent | 25.6 |

| 4 | Grinding + Phosphoric Acid Etching | 28.8 |

This table presents illustrative data based on typical findings in the field and is not from a single specific study.

Optimization of Interfacial Reinforcement

The inclusion of 12-Methacryloyldodecylphosphate in an adhesive system serves to optimize the reinforcement of the interfacial region between the substrate and the bulk adhesive or composite material. A well-reinforced interface is crucial for the long-term performance and durability of the bonded assembly, as it must withstand mechanical and chemical challenges.

The following table summarizes the chemical components of typical adhesive systems that may include functional monomers like MDP.

| Component | Chemical Name | Function |

| Functional Monomer | 12-Methacryloyldodecylphosphate (MDP) | Adhesion promotion, surface modification |

| Matrix Monomer | Bisphenol A-glycidyl methacrylate (Bis-GMA) | Forms the polymer backbone |

| Diluent Monomer | Triethylene glycol dimethacrylate (TEGDMA) | Controls viscosity, enhances wetting |

| Solvent | Ethanol, Water | Carrier for monomers, aids infiltration |

| Initiator | Camphorquinone | Initiates polymerization upon light activation |

Advanced Material Science Applications of 12 Methacryloyldodeylphosphate Excluding Clinical

Integration of 12-Methacryloyldodeylphosphate in Polymer Composites for Enhanced Interfacial Strength

Reinforcement of Polymer Matrix Composites

In PMCs, 12-MDP functions as a coupling agent or adhesion promoter, significantly enhancing the interfacial strength between the polymer matrix and inorganic fillers. heraldopenaccess.us The phosphate (B84403) group of the MDP molecule exhibits a strong affinity for and can chemically bond with the surfaces of inorganic materials like ceramics, metal oxides, and mineral fillers. lood.ltmdpi.com Simultaneously, its methacrylate (B99206) group is available to copolymerize with the monomers of the polymer matrix during the curing process. cymitquimica.com

Table 1: Role of 12-MDP as a Coupling Agent in Polymer Matrix Composites

| Composite Component | Material Example | Function | Role of 12-MDP at the Interface |

|---|---|---|---|

| Matrix | Epoxy, Polyester, Methacrylate Resins | Binds reinforcement; transfers load | The methacrylate group of 12-MDP copolymerizes with the resin, chemically bonding it to the interface. cymitquimica.com |

| Reinforcement (Filler) | Glass Fibers, Zirconia, Hydroxyapatite (B223615), Alumina (B75360) | Provides strength, stiffness, and other properties | The phosphate group of 12-MDP forms strong ionic/covalent bonds with the inorganic filler surface. lood.ltresearchgate.net |

Role in Fiber-Reinforced Polymer Systems

Fiber-reinforced polymer (FRP) systems are a class of composites widely used in aerospace, automotive, and construction industries for their high strength-to-weight ratio. civils.ainumberanalytics.com These systems utilize continuous fibers like glass, carbon, or aramid to bear the majority of the mechanical load. princeton.edu The performance of an FRP is highly dependent on the "interphase," a region where stresses are transferred between the matrix and the fibers, which can be controlled by applying a coating to the fibers. princeton.edu

Utilization in Surface Functionalization and Coating Technologies

Surface engineering involves modifying the surface of a material to impart new properties, such as improved adhesion or compatibility, without altering the bulk characteristics of the material. swri.org 12-MDP is a versatile agent in this field due to its ability to chemically alter and functionalize a wide range of substrates.

Development of Adhesion-Promoting Coatings

The development of high-performance coatings that adhere strongly to substrates is a significant industrial challenge, particularly for non-reactive or low-energy surfaces. 12-MDP and similar organophosphate esters are used as adhesion promoters in primers and coatings for difficult-to-bond substrates like metals and ceramics. evonik.comgoogle.com

The phosphate group can form strong bonds with metal oxide layers on aluminum, steel, and titanium, as well as with ceramic surfaces like zirconia. lood.ltresearchgate.net When incorporated into a coating formulation, the methacrylate group polymerizes, locking the coating to the substrate via the MDP molecule. This mechanism can dramatically improve adhesion. For instance, research on analogous phosphate-containing methacrylate monomers has shown that their addition to a coating can improve adhesion on metal substrates from the lowest rating (GT5) to a very high rating (GT1) in cross-cut tests. evonik.com These adhesion promoters can enhance corrosion resistance and in some cases replace anti-corrosive pigments. evonik.comaddapt-chem.com

Table 2: Illustrative Impact of Phosphate-Based Adhesion Promoter on Coating Adhesion

| Coating Formulation | Substrate | Test Method | Adhesion Result (ASTM D3359) | Performance Outcome |

|---|---|---|---|---|

| Standard Emulsion Coating | Metal Panel | Cross-Cut Test | GT 5 (>65% of coating removed) | Poor Adhesion |

| Coating with Phosphate Methacrylate Monomer | Metal Panel | Cross-Cut Test | GT 1 (<5% of coating removed) | Excellent Adhesion evonik.com |

Surface Modification for Enhanced Substrate Compatibility

Beyond just promoting adhesion for a single coating, 12-MDP can be used to fundamentally modify a surface to make it compatible with other materials. mdpi.com This is crucial in applications where dissimilar materials must be joined, such as in over-molding or the creation of layered hybrid structures.

A key example of this principle is the use of a resin containing 10-MDP (a close analogue) to coat a polymer like Polyamide 12 (PA12). mdpi.com The MDP-containing resin adheres to the PA12, and its surface, rich in phosphate groups, can then bond strongly to a layer of hydroxyapatite. mdpi.com This process effectively modifies the inert polymer surface, making it highly compatible with a ceramic material. This strategy could be applied in various industrial contexts to, for example, prepare a polymer surface for metallization or to bond a plastic component to a ceramic one. The phosphate groups can also be used to create surfaces that are hydrophilic or have specific chemical reactivity, enabling the attachment of other functional molecules. mdpi.com

Role of this compound in Hybrid Material Development

Hybrid materials are composites that combine organic and inorganic components at a molecular or nanoscale level, aiming to create a new material with synergistic properties. 12-MDP is an exemplary molecule for creating such materials because it is itself an organic-inorganic hybrid. dakenchem.comlood.lt

Its primary role is to act as a molecular linker at the interface between the organic and inorganic phases. heraldopenaccess.us For example, primers containing both 12-MDP and an organo-silane have been shown to create exceptionally strong and durable bonds to zirconia ceramics. lood.lt The silane (B1218182) bonds to the silica (B1680970) in the ceramic, while the 12-MDP provides additional chemical adhesion, creating a robust hybrid interface that can bond to a methacrylate-based resin. lood.lt

This ability to bridge the organic-inorganic gap is fundamental to the development of advanced hybrid materials. 12-MDP can be used to:

Create organic-inorganic nanocomposites: By functionalizing the surface of inorganic nanoparticles (e.g., silica, titania) with 12-MDP, the particles can be dispersed homogeneously within a polymer matrix and chemically bonded to it, preventing agglomeration and enhancing mechanical and thermal properties.

Develop functional coatings: It can be a component in sol-gel or polymer coatings to provide a covalent link to a metal or ceramic substrate, creating a durable hybrid coating with tailored properties. mdpi.comfraunhofer.de

Enable multi-material fabrication: It facilitates the joining of prefabricated polymer, metal, and ceramic components by creating chemically compatible surfaces, essential for advanced manufacturing and integrated devices. mdpi.com

Organic-Inorganic Hybrid Structures

Organic-inorganic hybrid materials are composites where organic and inorganic components are integrated at a molecular or nanometer scale. academie-sciences.fr The key to creating these high-performance materials lies in establishing a stable interface between the two dissimilar phases. MDP excels as a coupling agent in this regard, facilitating the formation of covalent bonds and strong intermolecular interactions.

The phosphate ester group of the MDP molecule exhibits a strong affinity for and reactivity with inorganic surfaces, such as metal oxides and ceramics. academie-sciences.frresearchgate.net This interaction is not limited to calcium-based materials but extends to other metal oxides like zirconia and silica. researchgate.net The phosphate group can form stable, water-resistant ionic bonds with the metal ions on the surface of the inorganic filler. ucl.ac.uk Simultaneously, the methacrylate group of MDP is available to copolymerize with other monomers, effectively integrating the inorganic component into a polymer matrix. ucl.ac.ukresearchgate.net

This dual reactivity allows for the synthesis of true organic-inorganic hybrid structures where the components are linked by chemical bonds, as opposed to just physical mixing. academie-sciences.fr This results in materials with a high degree of homogeneity and improved properties such as thermal stability and mechanical strength. academie-sciences.frresearchgate.net For instance, the use of organophosphorus precursors like MDP in sol-gel processing is advantageous for creating hybrid materials based on metal oxides like titanium dioxide (TiO2) and zirconium dioxide (ZrO2). The resulting hybrids exhibit high stability, particularly against basic hydrolysis, a common challenge for silica-based hybrids. academie-sciences.fr

A notable non-clinical application is in the development of flame-retardant polymers. A reactive phosphorus-containing monomer, referred to as MDP, has been copolymerized with methyl methacrylate (MMA) to impart flame retardancy to the resulting polymer (PMMA). In this application, the phosphorus component of MDP acts within the polymer structure to interrupt the combustion cycle, thereby enhancing the material's resistance to fire. researchgate.net

Nanocomposite Fabrication with 12-Methacryloyldodecylphosphate

In the fabrication of nanocomposites, achieving a uniform dispersion of nanoparticles within a polymer matrix is crucial for realizing enhanced properties. Agglomeration of nanoparticles can lead to defects and a deterioration of mechanical and physical characteristics. MDP plays a critical role as a surface-modifying agent and adhesion promoter in overcoming these challenges. researchgate.netmdpi.com

When used in nanocomposite fabrication, MDP can be applied to the surface of inorganic nanofillers, such as zirconia or silica nanoparticles. researchgate.netmdpi.com The phosphate group of MDP adsorbs onto or reacts with the nanoparticle surface, creating an organic "shell" around the inorganic core. This surface functionalization serves two primary purposes:

Improved Dispersion: The long hydrocarbon chain of MDP increases the compatibility of the hydrophilic inorganic nanoparticles with a hydrophobic polymer matrix. This prevents the nanoparticles from agglomerating due to van der Waals forces, leading to a more uniform distribution throughout the composite. mdpi.com

Enhanced Interfacial Adhesion: The methacrylate group of the surface-bound MDP can then form covalent bonds with the surrounding polymer matrix during polymerization. This strong chemical link between the filler and the matrix ensures efficient stress transfer from the polymer to the reinforcing nanoparticles, significantly improving the mechanical properties of the nanocomposite, such as tensile strength and modulus. researchgate.net

An example of this is the use of MDP in the creation of organic-inorganic hybrid copolymerized nanocomposites. In a study on flame-retardant PMMA, a phosphorus-containing monomer (MDP) was copolymerized with methyl methacrylate, and octa-vinyl polyhedral oligomeric silsesquioxane (V-POSS) was used as a reinforcing agent. The introduction of V-POSS, a nanoscale inorganic structure, into the MDP-containing copolymer resulted in a terpolymer with significantly improved mechanical properties. The tensile strength, Young's modulus, and impact strength were all reported to be much higher than those of the copolymer without the V-POSS nano-reinforcement. researchgate.net This highlights MDP's role in facilitating the integration of nanofillers to create high-performance nanocomposites.

The following table summarizes the enhanced properties of a PMMA-based nanocomposite incorporating MDP and a nano-reinforcer:

| Material Composition | Tensile Strength | Young's Modulus | Impact Strength | Limiting Oxygen Index (LOI) |

| MMA-MDP Copolymer | Lower | Lower | Lower | Enhanced |

| MMA-MDP-V-POSS Terpolymer | Much Higher | Much Higher | Much Higher | Significantly Enhanced |

This table is based on qualitative descriptions from the cited research, indicating the relative improvement in properties with the addition of the V-POSS nano-reinforcer to the MMA-MDP copolymer. researchgate.net

Analytical and Characterization Methodologies for 12 Methacryloyldodeylphosphate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopy is a cornerstone in the analysis of 12-MDP, offering detailed insights into its atomic and molecular structure. Different spectroscopic methods provide complementary information, which, when combined, allows for a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 12-MDP. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. For 12-MDP, ¹H NMR and ³¹P NMR are particularly informative. magritek.comhuji.ac.il

¹H NMR spectra provide a map of the hydrogen atoms in the molecule. Key chemical shifts (δ) for 12-MDP typically include signals corresponding to the vinyl protons of the methacrylate (B99206) group, the methylene (B1212753) protons of the long alkyl chain, and the methyl group protons.

³¹P NMR is highly specific for the phosphorus atom in the phosphate (B84403) group and is characterized by a wide chemical shift range, which makes it sensitive to the local electronic environment. huji.ac.ilslideshare.net This technique is excellent for confirming the presence and purity of the phosphate moiety. huji.ac.il The chemical shift of the phosphorus nucleus in 12-MDP provides direct evidence of the phosphate ester linkage. Quantitative ³¹P NMR can also be employed for purity assessment, as it can detect and quantify phosphorus-containing impurities. mdpi.com

Interactive Data Table: Representative NMR Data for 12-Methacryloyldodeylphosphate Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Vinyl Protons (CH₂=C) | ~5.5 - 6.1 | Multiplet |

| ¹H | Methyl Protons (-C(CH₃)=) | ~1.9 | Singlet/Triplet |

| ¹H | Methylene Protons (-O-CH₂-) | ~4.1 | Triplet |

| ¹H | Methylene Protons (-CH₂-O-P) | ~3.9 | Multiplet |

| ¹H | Alkyl Chain Protons (-(CH₂)₁₀-) | ~1.2 - 1.6 | Broad Multiplet |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. mdpi.comupi.edu For 12-MDP, these methods confirm the presence of its key structural components.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify characteristic absorption bands corresponding to specific functional groups. ieeesem.com The FTIR spectrum of 12-MDP will prominently feature:

C=O Stretch: A strong absorption band around 1710-1720 cm⁻¹ is indicative of the carbonyl group in the methacrylate ester. libretexts.org

C=C Stretch: An absorption band in the region of 1630-1640 cm⁻¹ corresponds to the carbon-carbon double bond of the methacrylate group. libretexts.org

P=O Stretch: A strong band typically found around 1200-1300 cm⁻¹ is characteristic of the phosphoryl group.

P-O-C Stretch: Absorptions around 1000-1100 cm⁻¹ are assigned to the stretching vibrations of the phosphate-ester linkage.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ range arise from the C-H bonds of the long alkyl chain. libretexts.org

Raman Spectroscopy , which measures scattered light, provides complementary information. While C=O bonds show strong IR absorption, C=C bonds often produce strong signals in Raman spectra, making it a useful confirmatory tool.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

|---|---|---|

| 2850-3000 | C-H (Alkyl) Stretch | Strong |

| 1710-1720 | C=O (Ester) Stretch | Strong |

| 1630-1640 | C=C (Methacrylate) Stretch | Medium |

| 1200-1300 | P=O (Phosphate) Stretch | Strong |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of 12-MDP and to identify and profile potential impurities. leeder-analytical.com

Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like 12-MDP. nih.gov It allows the molecule to be ionized directly from a solution, typically by protonation or deprotonation, without significant fragmentation. nih.gov The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of 12-MDP (e.g., [M-H]⁻ or [M+H]⁺), confirming its molecular weight.

When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for purity analysis. It can separate 12-MDP from synthesis byproducts, unreacted starting materials, or degradation products, with the mass spectrometer providing definitive identification of these low-level impurities. nih.govresearchgate.net

Chromatographic Separations for Component Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For 12-MDP and its derivatives, chromatographic methods are essential for assessing purity, analyzing oligomers, and determining the molecular weight distribution of polymers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. patsnap.comnih.gov It is extensively used for the purity assessment of the 12-MDP monomer and for the analysis of its oligomers. researchgate.netchromforum.orgwaters.com

A typical approach involves Reversed-Phase HPLC (RP-HPLC) , where a nonpolar stationary phase is used with a polar mobile phase. nih.gov By running a gradient elution, where the mobile phase composition is changed over time, it is possible to separate the highly polar 12-MDP monomer from less polar impurities or from oligomers, which are larger and often less polar. nih.gove3s-conferences.org A UV detector is commonly used, as the methacrylate group contains a chromophore that absorbs UV light. nih.gov

The purity of a 12-MDP sample is often determined by calculating the area percentage of the main peak in the chromatogram. chromforum.org This method is crucial for quality control, ensuring that the monomer meets the specifications required for its use in polymerization. upb.ro

When 12-MDP is polymerized, the resulting polymer consists of chains of varying lengths. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight distribution of these polymers. researchgate.netwaters.comwikipedia.org

GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgresolvemass.caresolvemass.ca The sample is passed through a column packed with porous gel particles. waters.com Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying extents, leading to a longer path and later elution. researchgate.net

By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate standards), the retention time of the poly(12-MDP) sample can be correlated to its molecular weight. wikipedia.orgbgb-info.com The analysis provides several key parameters:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. resolvemass.ca

This information is critical as the molecular weight and PDI of poly(12-MDP) significantly influence the mechanical and physical properties of the final material. resolvemass.calcms.cz

Interactive Data Table: Key Parameters from GPC Analysis of Poly(12-MDP)

| Parameter | Description | Significance |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of the polymer divided by the total number of polymer chains. resolvemass.ca | Influences properties like osmotic pressure and end-group analysis. |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier polymer chains. resolvemass.ca | Correlates with properties like toughness and viscosity. |

Thermal Analysis for Polymerization Kinetics and Material Behavior

Thermal analysis techniques are pivotal in understanding the polymerization behavior and thermal stability of 12-Methacryloyldodecylphosphate (12-MDP) and its subsequent polymers. These methods provide critical data on reaction kinetics, thermal transitions, and decomposition profiles.

Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Conversion

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.des4science.at In the context of 12-MDP, DSC is instrumental in characterizing its polymerization process.

The polymerization of methacrylates, including 12-MDP, is an exothermic process. DSC can monitor this heat release, providing insights into the kinetics of the reaction. researchgate.net A typical DSC thermogram for a polymerization reaction shows an exothermic peak, the area of which is proportional to the total heat of polymerization (ΔH). This value can be used to determine the degree of conversion of the monomer into a polymer.

Table 1: Illustrative DSC Data for 12-MDP Polymerization

| Parameter | Value | Description |

| Onset Temperature (°C) | Varies | Temperature at which the polymerization reaction begins. |

| Peak Exotherm Temperature (°C) | Varies | Temperature at which the rate of polymerization is at its maximum. researchgate.net |

| Enthalpy of Polymerization (ΔH, J/g) | Varies | Total heat released during polymerization, related to the extent of reaction. s4science.at |

| Glass Transition Temperature (Tg, °C) | Varies | Temperature indicating the transition from a glassy to a rubbery state of the polymer. hu-berlin.de |

Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions and formulation.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduwikipedia.orgtorontech.com This technique is essential for evaluating the thermal stability of polymers derived from 12-MDP. wikipedia.orgtorontech.com

A TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is a key parameter obtained from TGA, indicating the temperature at which the polymer begins to degrade. uomustansiriyah.edu.iq For polymers used in applications like dental adhesives, high thermal stability is desirable to ensure longevity and performance under varying oral environmental conditions.

TGA can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to simulate various environmental conditions and understand the degradation mechanism. torontech.com For instance, degradation in an inert atmosphere is typically due to pyrolysis, while in air, it involves oxidative degradation. The analysis can reveal the temperature ranges of different degradation steps, which might correspond to the breakdown of specific components within the polymer structure. researchgate.net

Table 2: Representative TGA Data for a Poly(12-MDP)-based Material

| Parameter | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Initial Decomposition Temperature (T_onset) | 200 - 250 | ~5% | Loss of volatile components or initial side-chain scission. |

| Main Decomposition Stage | 250 - 400 | ~70% | Major degradation of the polymer backbone. |

| Final Residue at 600°C | > 600 | ~25% | Formation of a stable char residue. |

Note: This table presents hypothetical data to illustrate the type of information obtained from a TGA experiment. Actual values depend on the specific polymer composition and experimental parameters.

Surface Science and Microscopy Techniques for Interfacial Studies

The performance of 12-MDP, particularly in adhesive applications, is intrinsically linked to its ability to form a stable and durable interface with various substrates. Surface science and microscopy techniques are indispensable for visualizing and chemically characterizing these interfaces at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Interfaces

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution morphological information about the interface between 12-MDP-based adhesives and substrates like tooth enamel or dentin. mdpi.commedicaljournalssweden.se

SEM provides detailed topographical images of the sample surface. medicaljournalssweden.se In the context of dental adhesives, SEM is used to visualize the hybrid layer, which is the zone where the adhesive interpenetrates the demineralized tooth structure. nih.gov SEM images can reveal the quality of adaptation of the adhesive to the substrate, the presence of gaps or voids, and the morphology of resin tags formed within dentinal tubules. nih.govresearchgate.net Back-scattered electron imaging in SEM can also provide contrast based on atomic number, helping to differentiate between different materials at the interface. medicaljournalssweden.se

TEM, on the other hand, offers much higher resolution and allows for the examination of the internal ultrastructure of the interface. mdpi.commpie.de Thin cross-sections of the bonded interface are prepared to observe details such as the nanostructure of the hybrid layer, the interaction of the adhesive with individual collagen fibrils and hydroxyapatite (B223615) crystals, and the presence of nanoleakage pathways. researchgate.netresearchgate.net TEM studies have been crucial in elucidating the chemical bonding mechanism of 12-MDP with hydroxyapatite, revealing the formation of a stable, water-insoluble calcium salt layer at the interface. researchgate.net

Table 3: Comparison of SEM and TEM for Interfacial Analysis of 12-MDP Adhesives

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over a surface to create an image. | Transmits a beam of electrons through an ultra-thin specimen. mdpi.com |

| Resolution | Typically in the nanometer range. | Can achieve sub-nanometer to atomic resolution. mpie.de |

| Sample Preparation | Relatively simple; samples are coated with a conductive layer. | Complex and requires ultra-thin sectioning of the specimen. mdpi.com |

| Information Obtained | Surface topography, morphology, and elemental composition (with EDX). medicaljournalssweden.senih.gov | Internal ultrastructure, crystallographic information, and high-resolution imaging of the interfacial layer. mdpi.comresearchgate.net |

| Application to 12-MDP | Visualization of the hybrid layer, resin tags, and adhesive adaptation. researchgate.netresearchgate.net | Characterization of the nanostructure of the hybrid layer and the interaction with tooth minerals at the nanoscale. researchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. thermofisher.comphi.comwikipedia.org XPS is particularly valuable for studying the chemical interactions at the interface between 12-MDP and substrates.

The technique works by irradiating a surface with X-rays, which causes the emission of photoelectrons. eag.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment. wikipedia.org By analyzing the XPS spectrum, one can identify the elements present on the surface and determine their oxidation states and bonding environments. eag.com

In the study of 12-MDP, XPS has been instrumental in confirming the chemical bonding mechanism to hydroxyapatite. XPS analysis of the interface reveals the presence of P-O-Ca bonds, providing direct evidence for the formation of a chemical bond between the phosphate group of 12-MDP and the calcium of hydroxyapatite. This technique can also be used to assess the surface purity of synthesized 12-MDP and to study the surface modification of substrates treated with 12-MDP-containing primers.

Table 4: Illustrative XPS Data for a 12-MDP Treated Surface

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Information |

| C 1s | ~285.0 | Varies | Aliphatic and ester carbons from the 12-MDP molecule. |

| O 1s | ~531.5 | Varies | Oxygen in phosphate and ester groups. |

| P 2p | ~133.5 | Varies | Phosphorus in the phosphate group, indicative of bonding to the substrate. cern.ch |

| Ca 2p | ~347.0 | Varies | Calcium from the substrate (e.g., hydroxyapatite). |

Note: The binding energies are approximate and can shift depending on the chemical environment. The atomic concentrations are dependent on the specific sample and analysis conditions.

Atomic Force Microscopy (AFM) for Surface Topography and Adhesion Forces

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface at the nanoscale. anton-paar.comnumberanalytics.com Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the characterization of samples under more physiologically relevant conditions. bham.ac.uk

In its imaging mode, AFM uses a sharp tip attached to a flexible cantilever to scan the sample surface. numberanalytics.com The deflection of the cantilever due to the forces between the tip and the surface is used to generate a topographical map. numberanalytics.com This can be used to assess the surface roughness of substrates before and after treatment with 12-MDP primers and to visualize the morphology of the adsorbed monomer layer. researchgate.net

Beyond imaging, AFM can be used in force spectroscopy mode to measure the adhesion forces between the AFM tip (which can be functionalized with specific chemical groups) and the sample surface. anton-paar.combham.ac.uk This allows for the direct measurement of the adhesive interactions of 12-MDP at the molecular level. By measuring the force required to pull the tip away from the surface, insights into the strength and nature of the adhesive bonds can be obtained. This provides a quantitative measure of the adhesion provided by 12-MDP and can be used to study the influence of environmental factors, such as pH and humidity, on adhesive performance.

Table 5: AFM Analysis Modes for Studying 12-MDP Interfaces

| AFM Mode | Principle | Information Obtained | Relevance to 12-MDP |

| Contact/Tapping Mode Imaging | The tip is scanned across the surface while maintaining either constant force (contact) or oscillating amplitude (tapping). anton-paar.com | High-resolution 3D topography, surface roughness, and morphology. researchgate.net | Visualization of the surface of 12-MDP films and the effect of 12-MDP on substrate topography. |

| Force Spectroscopy | The cantilever's deflection is measured as the tip approaches and retracts from the surface at a single point. bham.ac.uk | Adhesion forces, elasticity, and polymer extension. bham.ac.uk | Direct measurement of the adhesive forces of 12-MDP to a substrate and characterization of the mechanical properties of the adhesive layer at the nanoscale. nih.gov |

| Chemical Force Microscopy (CFM) | A chemically modified AFM tip is used to probe specific chemical interactions with the surface. | Mapping of chemical functionality and specific adhesion forces. | Probing the specific interactions between the phosphate group of 12-MDP and different substrate components. |

Electrochemical Methods for Adsorption Behavior

Electrochemical methods are powerful, non-destructive techniques for characterizing the formation and properties of self-assembled monolayers (SAMs) at the interface between a conductive substrate and an electrolyte. nih.gov For organophosphate compounds like this compound (12-MDP), these methods can provide detailed insights into the kinetics, thermodynamics, and structural organization of the adsorbed layer. The primary techniques employed for this purpose are Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV). nih.gov